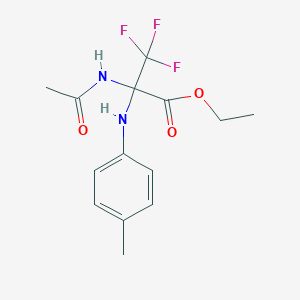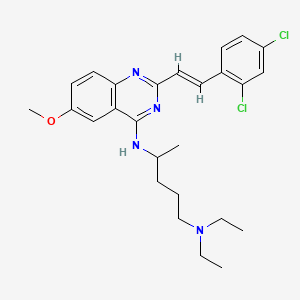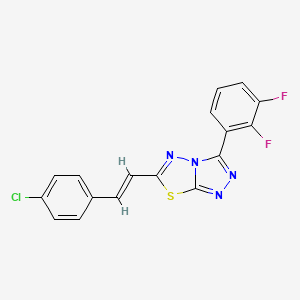![molecular formula C26H31FN2O7S B15001073 diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B15001073.png)
diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as fluorophenyl, hydroxy, methyl, and sulfonamido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Step 1: Formation of the cyclohexane ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the hydroxy and methyl groups through nucleophilic substitution and reduction reactions.
Step 4: Incorporation of the sulfonamido group using sulfonation reactions.
Step 5: Final esterification to form the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the imino group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as DNA replication or protein synthesis.
Induce oxidative stress: Leading to cell death in certain types of cells.
相似化合物的比较
Similar Compounds
- 1,3-DIETHYL-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-CYCLOHEXANE-1,3-DICARBOXYLATE
- 1,3-DIETHYL-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-AMINO-CYCLOHEXANE-1,3-DICARBOXYLATE
Uniqueness
1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the sulfonamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that lack this functional group.
属性
分子式 |
C26H31FN2O7S |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H31FN2O7S/c1-5-35-24(30)22-20(28-29-37(33,34)19-13-7-16(3)8-14-19)15-26(4,32)23(25(31)36-6-2)21(22)17-9-11-18(27)12-10-17/h7-14,21-23,29,32H,5-6,15H2,1-4H3/b28-20+ |
InChI 键 |
ALZXELPWRDIKOR-VFCFBJKWSA-N |
手性 SMILES |
CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)F |
规范 SMILES |
CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-dimethoxybenzyl)-1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B15001026.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-(morpholin-4-ylmethyl)cyclopentanamine](/img/structure/B15001029.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-3,3,3-trifluoro-2-[(3-methyl-1-oxobutyl)amino]-, ethyl ester](/img/structure/B15001033.png)


![N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B15001052.png)
![4-(3-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001054.png)
![N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15001065.png)

![1-Benzothiophen-2-yl{4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B15001079.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2(1H)-one](/img/structure/B15001080.png)
![6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B15001086.png)
